N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methoxybenzenesulfonamide
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Description
“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methoxybenzenesulfonamide” is a chemical compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a sulfonamide group, which is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group .
Synthesis Analysis
The synthesis of 1,2,3-triazoles can be achieved through various methods, including the Huisgen cycloaddition, a type of chemical reaction in which an azide and an alkyne combine to form a 1,2,3-triazole . The reaction is highly selective and can be used to synthesize NH- and N(2)-substituted 1,2,3-triazoles .Molecular Structure Analysis
The 1,2,3-triazole ring in the compound is a tautomer, meaning it can exist in multiple forms that are in equilibrium with each other . The tautomeric forms can be determined by spectral methods . The compound also contains a sulfonamide group, which can participate in hydrogen bonding due to the presence of nitrogen and oxygen atoms .Chemical Reactions Analysis
The 1,2,3-triazole ring can participate in various chemical reactions. For example, it can undergo N-alkylation and N-arylation to form N-substituted 1,2,3-triazoles . The sulfonamide group can also participate in reactions, such as hydrolysis .Scientific Research Applications
Synthesis and Chemical Properties
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-methoxybenzenesulfonamide is involved in the synthesis of complex organic compounds and has been studied for its reactivity and potential applications in material science and medicinal chemistry. For instance, the synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines, where N-(3-(4-methoxybenzyl)-5-(4-chorophenyl)-4H-1,2,4-triazol-yl)-4-methylbenzenesulfonamide and its derivatives played a key role, showcased its utility in developing materials with unique electrochemical and spectroelectrochemical properties (Kantekin et al., 2015). Such compounds are of interest for applications ranging from electronic devices to catalytic agents due to their tunable electronic properties.
Pharmacological Studies
In pharmacological research, derivatives of this compound have been synthesized and evaluated for various biological activities. For example, a study involving the synthesis and antitumor activity evaluation of substituted indazole derivatives, including N‐(2‐allyl‐2H‐indazol‐6‐yl)‐4‐methoxybenzenesulfonamide, revealed significant antiproliferative and apoptotic activities against human tumor cell lines, highlighting its potential in cancer therapy (Abbassi et al., 2014). Such studies contribute to the development of new therapeutic agents with improved efficacy and safety profiles.
Material Science Applications
In the field of material science, the compound has been utilized in the synthesis of innovative materials with potential applications in various industries. For instance, the generation of benzosultams through the trifluoromethylation of 2-ethynylbenzenesulfonamide under visible light, involving derivatives of this compound, showcases its application in creating novel materials with unique chemical properties suitable for industrial applications (Xiang et al., 2016).
Properties
IUPAC Name |
2-methoxy-N-[2-(triazol-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-18-10-4-2-3-5-11(10)19(16,17)14-8-9-15-12-6-7-13-15/h2-7,14H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYUVYJQDFRPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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